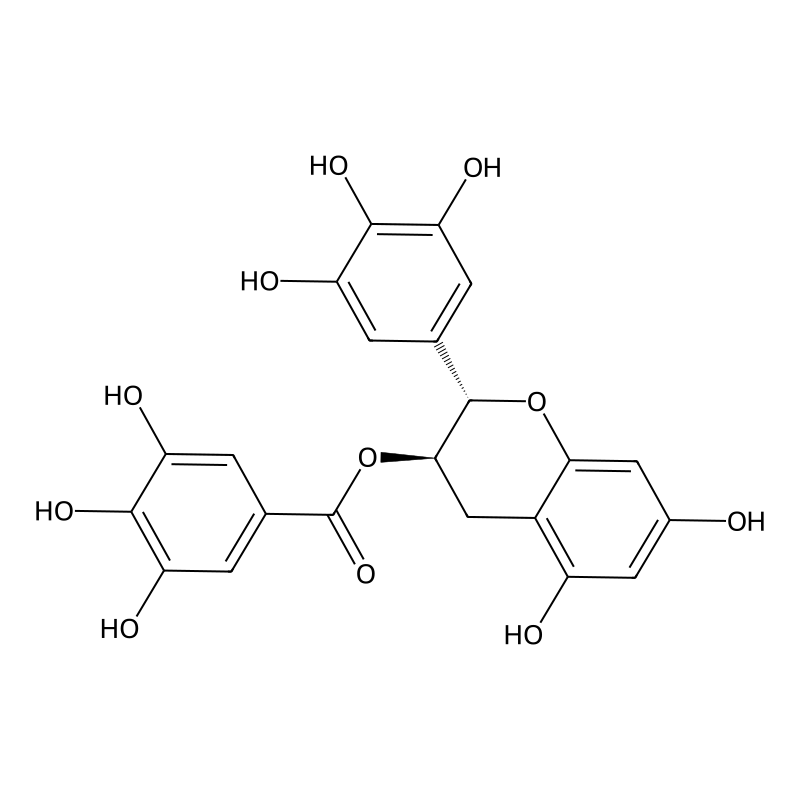

(-)-Gallocatechin gallate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Gallocatechin gallate (GCG) is a non-epi catechin and the heat-stable epimer of the widely utilized (-)-epigallocatechin gallate (EGCG). While EGCG is the most abundant polyphenol in green tea and a common baseline material, its utility in industrial applications is severely limited by thermal instability and poor bioavailability [1]. GCG emerges as a critical procurement target for high-temperature processed formulations, analytical standardization of heat-treated botanical extracts, and advanced nutraceuticals requiring enhanced stability and specific receptor binding profiles [2].

References

- [1] Wang, R., Zhou, W., & Jiang, X. (2008). Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range. Journal of Agricultural and Food Chemistry, 56(8), 2694-2701.

- [2] Ikeda, I., et al. (2003). Heat-Epimerized Tea Catechins Rich in Gallocatechin Gallate and Catechin Gallate Are More Effective to Inhibit Cholesterol Absorption than Tea Catechins Rich in Epigallocatechin Gallate and Epicatechin Gallate. Journal of Agricultural and Food Chemistry, 51(25), 7303-7307.

Procuring EGCG as a generic substitute for GCG fails in applications involving thermal processing, alkaline environments, or prolonged shelf-life requirements. At temperatures exceeding 44°C or during standard sterilization (e.g., autoclaving at 120°C), EGCG undergoes rapid epimerization directly into GCG [1]. Consequently, using EGCG in heat-processed functional foods or beverages results in unpredictable active concentrations and degradation. Furthermore, GCG demonstrates distinct pharmacokinetic properties, including superior stability-driven bioavailability and stronger inhibition of specific targets like dietary cholesterol absorption, making the two compounds non-interchangeable for precise therapeutic or analytical applications [2].

References

- [1] Wang, R., Zhou, W., & Jiang, X. (2008). Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range. Journal of Agricultural and Food Chemistry, 56(8), 2694-2701.

- [2] Ikeda, I., et al. (2003). Heat-Epimerized Tea Catechins Rich in Gallocatechin Gallate and Catechin Gallate Are More Effective to Inhibit Cholesterol Absorption than Tea Catechins Rich in Epigallocatechin Gallate and Epicatechin Gallate. Journal of Agricultural and Food Chemistry, 51(25), 7303-7307.

Thermal Epimerization and High-Temperature Stability

During thermal processing such as autoclaving, the native green tea catechin EGCG is highly unstable and epimerizes to GCG. Studies show that heating EGCG at 120°C for 20 minutes results in significant conversion to GCG, establishing GCG as the stable thermodynamic sink under high-heat conditions[1].

| Evidence Dimension | Thermal stability and structural conversion |

| Target Compound Data | Acts as the stable thermodynamic sink; remains intact post-heating |

| Comparator Or Baseline | EGCG (rapidly degrades/epimerizes at >44°C) |

| Quantified Difference | EGCG undergoes major structural conversion to GCG during 120°C autoclaving, making GCG the dominant stable form |

| Conditions | Aqueous system, autoclaving at 120°C for 20 minutes |

Formulators of heat-pasteurized beverages or autoclaved solutions must procure GCG as the active standard, as EGCG will not survive the manufacturing process.

Superior Inhibition of Intestinal Cholesterol Absorption

In vivo studies evaluating the functional efficacy of tea catechins demonstrate that heat-epimerized mixtures rich in GCG are significantly more effective at inhibiting dietary cholesterol absorption than unepimerized mixtures rich in EGCG[1].

| Evidence Dimension | Dietary cholesterol absorption inhibition |

| Target Compound Data | Higher efficacy (GCG-rich epimerized catechins) |

| Comparator Or Baseline | Lower efficacy (EGCG-rich native catechins) |

| Quantified Difference | Significant functional reduction in cholesterol absorption favoring the GCG-rich epimerized form |

| Conditions | In vivo dietary cholesterol absorption models |

Nutraceutical manufacturers targeting cardiovascular health and cholesterol management should prioritize GCG for its superior physiological efficacy over standard EGCG.

Enhanced In Vivo Stability for Metabolic Syndrome Mitigation

EGCG is notoriously limited by poor oral bioavailability and rapid gastrointestinal degradation. In contrast, GCG, as a stable stereoisomer, demonstrates superior efficacy in mitigating metabolic syndrome and diabetic nephropathy. In db/db mice models, oral administration of GCG effectively reduced hyperglycemia and oxidative stress, outperforming expectations based on EGCG's constrained pharmacokinetics [1].

| Evidence Dimension | In vivo therapeutic efficacy and stability |

| Target Compound Data | High efficacy in ameliorating hyperglycemia at 100 mg/kg/day |

| Comparator Or Baseline | EGCG (constrained clinical utility due to low bioavailability) |

| Quantified Difference | GCG overcomes the systemic degradation bottlenecks of EGCG, providing stable in vivo exposure |

| Conditions | Oral gavage in db/db diabetic mouse models over 20 weeks |

Pharmaceutical and advanced supplement developers must select GCG over EGCG to ensure reliable in vivo exposure and therapeutic outcomes in metabolic disorders.

Enhanced Inhibitory Activity Against Viral Proteases

In molecular screening against the SARS-CoV-2 3CL(pro) enzyme, GCG demonstrated stronger inhibitory activity than EGCG. GCG achieved a 91% inhibitory rate with an IC50 of 47 µM, establishing a highly effective hydrophobic and hydrogen bond network within the active site, compared to EGCG's 85% inhibition[1].

| Evidence Dimension | SARS-CoV-2 3CL(pro) enzyme inhibition rate |

| Target Compound Data | 91% inhibition (IC50 = 47 µM) |

| Comparator Or Baseline | EGCG (85% inhibition) |

| Quantified Difference | 6% absolute higher inhibitory activity for GCG |

| Conditions | In vitro SARS-CoV-2 3CL(pro) enzymatic assay |

For procurement in antiviral drug discovery and screening, GCG provides a more potent baseline scaffold than the more commonly sourced EGCG.

Analytical Standards for Heat-Processed Foods & Beverages

Because EGCG epimerizes to GCG during thermal processing (e.g., pasteurization, baking, autoclaving), GCG is strictly required as an analytical reference standard for quality control and label-claim verification in heat-treated green tea products and functional foods[1].

Cardiovascular Nutraceutical Formulation

Driven by its superior ability to inhibit dietary cholesterol absorption compared to EGCG, GCG is the optimal active pharmaceutical ingredient (API) or nutraceutical component for formulations targeting hypercholesterolemia and lipid metabolism disorders [2].

Metabolic Syndrome and Diabetic Nephropathy Research

Due to its enhanced in vivo stability and ability to overcome the bioavailability constraints of EGCG, GCG is highly recommended for preclinical in vivo models and therapeutic development targeting metabolic syndrome, insulin resistance, and diabetic nephropathy [3].

References

- [1] Wang, R., Zhou, W., & Jiang, X. (2008). Reaction Kinetics of Degradation and Epimerization of Epigallocatechin Gallate (EGCG) in Aqueous System over a Wide Temperature Range. Journal of Agricultural and Food Chemistry, 56(8), 2694-2701.

- [2] Ikeda, I., et al. (2003). Heat-Epimerized Tea Catechins Rich in Gallocatechin Gallate and Catechin Gallate Are More Effective to Inhibit Cholesterol Absorption than Tea Catechins Rich in Epigallocatechin Gallate and Epicatechin Gallate. Journal of Agricultural and Food Chemistry, 51(25), 7303-7307.

- [3] Li, Y., et al. (2024). (-)-Gallocatechin Gallate Mitigates Metabolic Syndrome-Associated Diabetic Nephropathy in db/db Mice. Nutrients, 16(11), 1735.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Gallocatechin gallate

Dates

2: Park JH, Jin JY, Baek WK, Park SH, Sung HY, Kim YK, Lee J, Song DK. Ambivalent role of gallated catechins in glucose tolerance in humans: a novel insight into non-absorbable gallated catechin-derived inhibitors of glucose absorption. J Physiol Pharmacol. 2009 Dec;60(4):101-9. PubMed PMID: 20065503.

3: Ghosh S, Pandey NK, Dasgupta S. (-)-Epicatechin gallate prevents alkali-salt mediated fibrillogenesis of hen egg white lysozyme. Int J Biol Macromol. 2013 Mar;54:90-8. doi: 10.1016/j.ijbiomac.2012.11.031. Epub 2012 Dec 5. PubMed PMID: 23219698.

4: Margina D, Ilie M, Manda G, Neagoe I, Mocanu M, Ionescu D, Gradinaru D, Ganea C. Quercetin and epigallocatechin gallate effects on the cell membranes biophysical properties correlate with their antioxidant potential. Gen Physiol Biophys. 2012 Mar;31(1):47-55. doi: 10.4149/gpb_2012_005. PubMed PMID: 22447830.

5: Takagaki A, Nanjo F. Effects of Metabolites Produced from (-)-Epigallocatechin Gallate by Rat Intestinal Bacteria on Angiotensin I-Converting Enzyme Activity and Blood Pressure in Spontaneously Hypertensive Rats. J Agric Food Chem. 2015 Sep 23;63(37):8262-6. doi: 10.1021/acs.jafc.5b03676. Epub 2015 Sep 11. PubMed PMID: 26323573.

6: Mocanu MM, Ganea C, Georgescu L, Váradi T, Shrestha D, Baran I, Katona E, Nagy P, Szöllősi J. Epigallocatechin 3-O-gallate induces 67 kDa laminin receptor-mediated cell death accompanied by downregulation of ErbB proteins and altered lipid raft clustering in mammary and epidermoid carcinoma cells. J Nat Prod. 2014 Feb 28;77(2):250-7. doi: 10.1021/np4007712. Epub 2014 Jan 23. PubMed PMID: 24456004.

7: Kaneko YK, Takii M, Kojima Y, Yokosawa H, Ishikawa T. Structure-dependent inhibitory effects of green tea catechins on insulin secretion from pancreatic β-cells. Biol Pharm Bull. 2015;38(3):476-81. doi: 10.1248/bpb.b14-00789. PubMed PMID: 25757931.

8: Li S, Hattori T, Kodama EN. Epigallocatechin gallate inhibits the HIV reverse transcription step. Antivir Chem Chemother. 2011 Jul 4;21(6):239-43. doi: 10.3851/IMP1774. PubMed PMID: 21730371.

9: Lee EJ, Lee JH, Jin L, Jin OS, Shin YC, Sang JO, Lee J, Hyon SH, Han DW. Hyaluronic acid/poly(lactic-co-glycolic acid) core/shell fiber meshes loaded with epigallocatechin-3-O-gallate as skin tissue engineering scaffolds. J Nanosci Nanotechnol. 2014 Nov;14(11):8458-63. PubMed PMID: 25958546.

10: Yoshino S, Mitoma T, Tsuruta K, Todo H, Sugibayashi K. Effect of emulsification on the skin permeation and UV protection of catechin. Pharm Dev Technol. 2014 Jun;19(4):395-400. doi: 10.3109/10837450.2013.788512. Epub 2013 May 2. PubMed PMID: 23639253.

11: Ochiai H, Takeda K, Soeda S, Tahara Y, Takenaka H, Abe K, Hayashi Y, Noguchi S, Inoue M, Schwarz S, Schwarz W, Kawamura M. Epigallocatechin-3-gallate is an inhibitor of Na+, K(+)-ATPase by favoring the E1 conformation. Biochem Pharmacol. 2009 Oct 15;78(8):1069-74. doi: 10.1016/j.bcp.2009.06.007. Epub 2009 Jun 17. PubMed PMID: 19539611.

12: Ishii T, Ichikawa T, Minoda K, Kusaka K, Ito S, Suzuki Y, Akagawa M, Mochizuki K, Goda T, Nakayama T. Human serum albumin as an antioxidant in the oxidation of (-)-epigallocatechin gallate: participation of reversible covalent binding for interaction and stabilization. Biosci Biotechnol Biochem. 2011;75(1):100-6. Epub 2011 Jan 7. PubMed PMID: 21228463.

13: Lee MJ, Maliakal P, Chen L, Meng X, Bondoc FY, Prabhu S, Lambert G, Mohr S, Yang CS. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability. Cancer Epidemiol Biomarkers Prev. 2002 Oct;11(10 Pt 1):1025-32. PubMed PMID: 12376503.

14: Matsuo Y, Okuda K, Morikawa H, Oowatashi R, Saito Y, Tanaka T. Stereochemistry of the Black Tea Pigments Theacitrins A and C. J Nat Prod. 2016 Jan 22;79(1):189-95. doi: 10.1021/acs.jnatprod.5b00832. Epub 2015 Dec 21. PubMed PMID: 26689950.

15: Sugita-Konishi Y, Hara-Kudo Y, Amano F, Okubo T, Aoi N, Iwaki M, Kumagai S. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7. Biochim Biophys Acta. 1999 Oct 18;1472(1-2):42-50. PubMed PMID: 10572924.

16: Zhang YN, Yin JF, Chen JX, Wang F, Du QZ, Jiang YW, Xu YQ. Improving the sweet aftertaste of green tea infusion with tannase. Food Chem. 2016 Feb 1;192:470-6. doi: 10.1016/j.foodchem.2015.07.046. Epub 2015 Jul 10. PubMed PMID: 26304374.

17: Cui HF, Sang XF, Zhu R, Sun ZX. [Characteristic Chromatograms Analysis and Simultaneous Determination of Six Marker Components in Xinnaojian Capsules]. Zhong Yao Cai. 2015 Nov;38(11):2394-8. Chinese. PubMed PMID: 27356393.

18: Takagaki A, Nanjo F. Metabolism of (-)-epigallocatechin gallate by rat intestinal flora. J Agric Food Chem. 2010 Jan 27;58(2):1313-21. doi: 10.1021/jf903375s. PubMed PMID: 20043675.

19: Ikeda H, Moriwaki H, Yukawa M, Iwase Y, Aki H. [Mechanism of interaction between risperidone and tea catechin(1)complex formation of risperidone with epigallocatechin gallate]. Yakugaku Zasshi. 2010 Nov;130(11):1589-95. Japanese. PubMed PMID: 21048420.

20: Takechi R, Alfonso H, Hiramatsu N, Ishisaka A, Tanaka A, Tan L, Lee AH. Elevated plasma and urinary concentrations of green tea catechins associated with improved plasma lipid profile in healthy Japanese women. Nutr Res. 2016 Mar;36(3):220-6. doi: 10.1016/j.nutres.2015.11.010. Epub 2015 Nov 18. PubMed PMID: 26923508.

Explore Compound Types